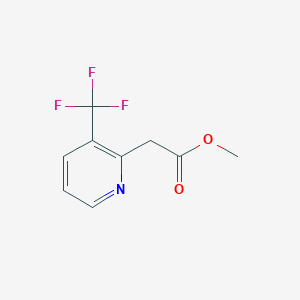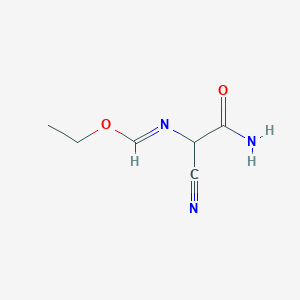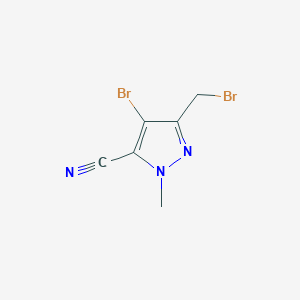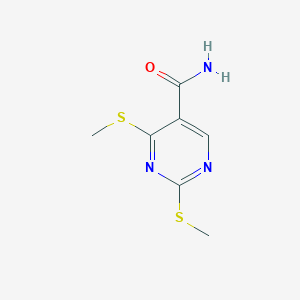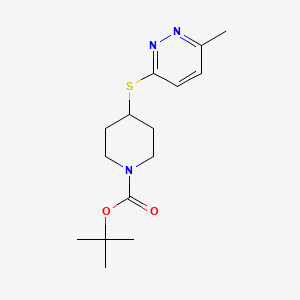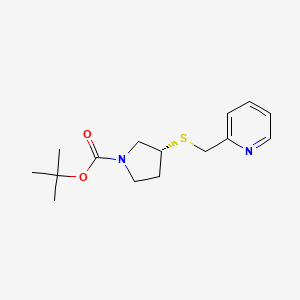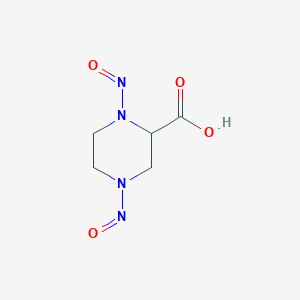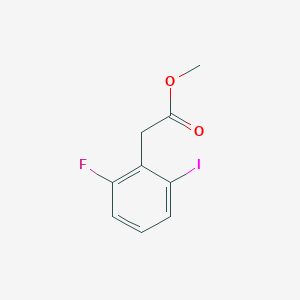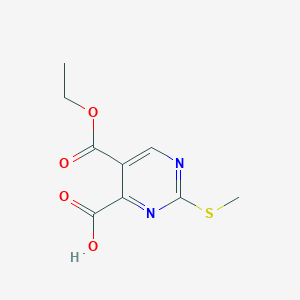
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetoxymethyl group, a bromine atom, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The acetoxymethyl group may enhance its ability to penetrate biological membranes, while the bromine atom can participate in various biochemical reactions. The compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Butyric Acid: A simple carboxylic acid with similar structural features but lacking the acetoxymethyl and bromine groups.
Phenylbutyric Acid: Contains a phenyl group and is used in the treatment of urea cycle disorders.
4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic Acid: A compound with anticonvulsant properties.
Uniqueness
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid is unique due to the presence of both the acetoxymethyl and bromine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15BrO4 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
4-[3-(acetyloxymethyl)-2-bromophenyl]butanoic acid |
InChI |
InChI=1S/C13H15BrO4/c1-9(15)18-8-11-6-2-4-10(13(11)14)5-3-7-12(16)17/h2,4,6H,3,5,7-8H2,1H3,(H,16,17) |
InChI Key |
OZEDFKFOVWDARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=CC(=C1Br)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)

